molecular formula C14H13N3O2S2 B2926420 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 945474-93-1

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2926420
CAS No.: 945474-93-1
M. Wt: 319.4
InChI Key: HTABLJBBXONLOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a methoxy group and a thiophenylmethyl group attached to a benzothiazole core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

  • Formation of 4-Methoxybenzo[d]thiazol-2-ylamine: This is achieved by reacting 4-methoxybenzothiazole with an appropriate amine source under controlled conditions.

  • Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a urea formation reaction, where the amine group reacts with thiophen-2-ylmethyl isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring.

  • Ureas with different aryl groups: Compounds with different aryl groups attached to the urea moiety exhibit varying biological activities and properties.

Uniqueness: 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of methoxy and thiophenylmethyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABLJBBXONLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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